N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride is a fluorinated compound that exhibits unique chemical properties due to the presence of trifluoroethyl groups. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications as a pharmaceutical intermediate and in the synthesis of functional materials.
The compound can be derived from various synthesis methods that incorporate trifluoroethyl groups into amine structures. Research indicates that compounds with trifluoroethyl substituents can enhance biological activity and alter physicochemical properties, making them valuable in drug development .
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride falls under the category of trifluoromethylated amines. These compounds are characterized by their fluorinated carbon chains, which significantly influence their reactivity and stability compared to non-fluorinated analogs.
The synthesis of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride can be achieved through several methods:
The molecular structure of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride consists of a benzenemethanamine backbone with a trifluoroethyl group attached to the nitrogen atom. The chemical formula can be represented as CHFN·HCl.
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride primarily revolves around its interaction with biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability:
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride has several potential applications:
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride (C₉H₁₁ClF₃N) is a fluorinated amine salt featuring a benzylamine group linked to a 2,2,2-trifluoroethyl moiety via a nitrogen atom, with a hydrochloride counterion. Its structural identity is confirmed by:
FC(CNCC1=CC=CC=C1)(F)F.Cl [2] [9] VESAIDYCLWTAAV-UHFFFAOYSA-N [3] [9]The trifluoroethyl group imparts significant electronegativity and lipophilicity (logP ≈ 1.8), while the hydrochloride salt enhances crystallinity and aqueous solubility. Table 1: Atomic Composition
| Element | Count | Role in Structure |
|---|---|---|
| Carbon | 9 | Benzyl/ethyl backbone |
| Hydrogen | 11 | Aliphatic/aromatic H |
| Chlorine | 1 | Counterion |
| Fluorine | 3 | Electron-withdrawing |
| Nitrogen | 1 | Amine center |
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7